1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone
Description
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Properties
IUPAC Name |
1-[2-amino-4-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(14)7-3-2-6(4-8(7)13)15-9(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFMJWAFMDSQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676428 | |
| Record name | 1-[2-Amino-4-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913569-24-1 | |
| Record name | 1-[2-Amino-4-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. While not as extensively documented as some of its analogs, its structural motifs—a 2-aminoacetophenone core functionalized with a trifluoromethoxy group—suggest a rich potential for applications ranging from pharmaceutical intermediates to specialized polymers. This document will cover its physicochemical properties, with a focus on its molecular weight, propose a logical synthetic pathway, and explore its potential applications based on the established roles of structurally related compounds.
Introduction: The Significance of Fluorinated Aryl Ketones
Fluorine-containing organic molecules have become indispensable in modern drug discovery and materials science. The introduction of fluorine or fluorine-containing functional groups, such as the trifluoromethoxy group (-OCF3), can profoundly alter a molecule's pharmacokinetic and physicochemical properties. These modifications can lead to enhanced metabolic stability, increased membrane permeability, and altered receptor binding affinities. The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing group that can significantly impact a compound's acidity, basicity, and overall electronic profile.
This compound is a member of the 2-aminoacetophenone family, which are known precursors to a variety of heterocyclic compounds, including quinolines and quinazolines. The presence of the amino, ketone, and trifluoromethoxy functionalities in a single molecule makes it a versatile building block for the synthesis of complex molecular architectures with potential biological activity.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, its properties are primarily derived from its chemical structure and comparison with analogous compounds.
Molecular Structure and Weight
The chemical structure of this compound consists of an ethanone substituent and an amino group in an ortho position on a benzene ring, with a trifluoromethoxy group at the para position relative to the amino group.
Molecular Formula: C₉H₈F₃NO₂
Calculated Molecular Weight: 235.16 g/mol
The following table summarizes the key physicochemical properties of this compound, with some values estimated based on structurally similar compounds.
| Property | Value | Source/Basis |
| Molecular Weight | 235.16 g/mol | Calculated |
| Molecular Formula | C₉H₈F₃NO₂ | Deduced from structure |
| Appearance | Likely a solid at room temperature | Analogy to other acetophenones |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and DMSO. | General solubility of similar compounds |
| pKa (of the amino group) | Estimated to be lower than aniline due to the electron-withdrawing effects of the acetyl and trifluoromethoxy groups. | Chemical principles |
Synthesis and Reaction Pathways
A plausible synthetic route to this compound would likely involve the Friedel-Crafts acylation of a suitably protected aniline derivative, followed by deprotection. A logical workflow for its synthesis is proposed below.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on standard organic chemistry transformations.
Step 1: Protection of the Amino Group
-
Dissolve 4-(trifluoromethoxy)aniline in glacial acetic acid.
-
Add acetic anhydride dropwise while stirring at room temperature.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated N-(4-(trifluoromethoxy)phenyl)acetamide by filtration, wash with water, and dry.
Step 2: Friedel-Crafts Acylation
-
Suspend N-(4-(trifluoromethoxy)phenyl)acetamide and anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath.
-
Add acetyl chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(2-acetyl-4-(trifluoromethoxy)phenyl)acetamide.
Step 3: Deprotection of the Amino Group
-
Reflux the N-(2-acetyl-4-(trifluoromethoxy)phenyl)acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Potential Applications in Drug Discovery and Materials Science
The unique combination of functional groups in this compound makes it a valuable scaffold for various applications.
Pharmaceutical Intermediate
The 2-aminoacetophenone core is a key precursor for the synthesis of quinoline and quinazoline derivatives, which are prevalent in many biologically active compounds. The trifluoromethoxy group can enhance the pharmacological profile of these derivatives.
Caption: Potential synthetic utility in generating bioactive heterocyclic compounds.
Building Block for Functional Materials
The amino group provides a site for polymerization or for grafting onto other molecules. The fluorinated nature of the compound could impart desirable properties such as thermal stability and hydrophobicity to the resulting materials.
Conclusion
This compound is a promising, albeit under-explored, chemical entity. Its calculated molecular weight of 235.16 g/mol and its versatile chemical structure suggest significant potential as a building block in the synthesis of novel pharmaceuticals and advanced materials. The proposed synthetic pathway provides a viable route for its preparation, opening the door for further investigation into its properties and applications. As the demand for sophisticated fluorinated organic compounds continues to grow, molecules like this compound are poised to play an increasingly important role in scientific innovation.
References
There are no direct references for the subject compound. The information presented is based on general organic chemistry principles and data from analogous compounds.
An In-Depth Technical Guide to 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and metabolic stability. This guide provides a comprehensive technical overview of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone , a key building block that embodies the convergence of a reactive ketone, a versatile aniline, and the influential trifluoromethoxy moiety.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, spectroscopic characterization, reactivity, potential applications, and safety considerations. The information presented herein is a synthesis of established chemical principles and data from analogous compounds, providing a robust framework for its utilization in research and development.
Chemical Identity and Physicochemical Properties
-
IUPAC Name: this compound
-
Synonyms: 2'-Amino-4'-(trifluoromethoxy)acetophenone
-
CAS Number: 913569-24-1[1]
-
Molecular Formula: C₉H₈F₃NO₂[1]
-
Molecular Weight: 219.16 g/mol [1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Boiling Point (Predicted) | 281.0 ± 35.0 °C | [1] |
| Density (Predicted) | 1.339 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.07 ± 0.10 | [1] |
The structure of this compound combines an electron-donating amino group and an electron-withdrawing trifluoromethoxy group on a phenyl ring, ortho and para to an acetyl group, respectively. This substitution pattern creates a unique electronic environment that influences its reactivity and potential biological interactions.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Friedel-Crafts Acylation and Nitration-Reduction Sequence
A logical and field-proven approach involves a multi-step sequence starting from a commercially available trifluoromethoxy-substituted aniline. The causality behind this choice lies in the directing effects of the substituents and the robustness of the reactions involved.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology (Proposed)
-
Protection of the Amino Group:
-
Rationale: The amino group is a strong activating group and can interfere with subsequent electrophilic substitution reactions, such as Friedel-Crafts acylation. Protection as an acetanilide moderates its activating effect and directs electrophiles to the ortho and para positions.
-
Protocol: To a stirred solution of 3-(trifluoromethoxy)aniline in a suitable solvent (e.g., dichloromethane or water), add acetic anhydride. The reaction is typically carried out at room temperature and can be catalyzed by a mild acid or base. Upon completion, the acetanilide derivative is isolated by precipitation or extraction.
-
-
Nitration:
-
Rationale: Introduction of a nitro group, which will later be reduced to the desired amino group. The acetamido group is an ortho, para-director. Nitration is expected to occur at the position ortho to the acetamido group and meta to the trifluoromethoxy group.
-
Protocol: The protected aniline is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. The reaction mixture is stirred until the starting material is consumed, then poured onto ice to precipitate the nitrated product. Isomer separation may be necessary.
-
-
Friedel-Crafts Acylation:
-
Rationale: Introduction of the acetyl group onto the aromatic ring. This classic electrophilic aromatic substitution reaction utilizes an acylating agent and a Lewis acid catalyst.
-
Protocol: The nitrated acetanilide is dissolved in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane). A Lewis acid, such as aluminum chloride (AlCl₃), is added, followed by the slow addition of acetyl chloride. The reaction is typically stirred at room temperature or with gentle heating. Work-up involves quenching with acid and extraction.
-
-
Deprotection and Reduction:
-
Rationale: The final step involves the simultaneous or sequential removal of the acetyl protecting group and reduction of the nitro group to an amine.
-
Protocol: The resulting nitro-acetophenone derivative can be subjected to acidic or basic hydrolysis to remove the acetanilide protecting group. The nitro group is then reduced to an amine using standard methods such as iron powder in acidic medium (e.g., HCl) or catalytic hydrogenation (H₂ over Palladium on carbon). Purification by column chromatography would yield the final product.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COCH₃ | ~2.5-2.6 | s | 3H | Typical singlet for an acetyl group attached to an aromatic ring. |
| -NH₂ | ~4.5-5.5 | br s | 2H | Broad singlet due to exchange and quadrupolar effects of the nitrogen. |
| Aromatic H (ortho to -NH₂) | ~6.7-6.9 | d | 1H | Upfield shift due to the electron-donating amino group. |
| Aromatic H (meta to -NH₂) | ~7.0-7.2 | dd | 1H | Influenced by both the amino and trifluoromethoxy groups. |
| Aromatic H (ortho to -COCH₃) | ~7.6-7.8 | d | 1H | Downfield shift due to the deshielding effect of the carbonyl group. |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -COCH₃ | ~25-30 | Typical range for an acetyl methyl carbon. |
| C-NH₂ | ~145-150 | Aromatic carbon attached to the amino group. |
| C-OCF₃ | ~140-145 (q) | Aromatic carbon attached to the trifluoromethoxy group, likely showing quartet splitting due to coupling with fluorine. |
| -CF₃ | ~120 (q) | Carbon of the trifluoromethoxy group, showing a characteristic quartet. |
| Aromatic C | ~110-135 | Other aromatic carbons, with shifts influenced by the substituents. |
| C=O | ~195-200 | Carbonyl carbon, deshielded. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H (Amine) | 3300-3500 | Medium, sharp (two bands) | Symmetric & Asymmetric stretch |
| C-H (Aromatic) | 3000-3100 | Medium to weak | Stretch |
| C=O (Ketone) | 1660-1680 | Strong | Stretch |
| C=C (Aromatic) | 1500-1600 | Medium | Stretch |
| C-O-C (Ether) | 1200-1300 | Strong | Asymmetric stretch |
| C-F (Trifluoromethoxy) | 1100-1200 | Strong, broad | Stretch |
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 219. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the acetyl group to give a prominent peak at m/z = 204 (M-15), which is a common fragmentation for acetophenones. Further fragmentation could involve the loss of CO to give a peak at m/z = 176.
Reactivity and Synthetic Utility
The unique arrangement of functional groups in this compound makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.
Caption: Key reaction sites and synthetic utility of the title compound.
-
Reactions involving the Amino Group: The primary amine is nucleophilic and can undergo acylation, alkylation, and diazotization reactions, allowing for further functionalization.
-
Reactions involving the Ketone Group: The carbonyl group is susceptible to nucleophilic attack, enabling reactions such as reduction to an alcohol, condensation with active methylene compounds, and the Wittig reaction.
-
Intramolecular Cyclization: The presence of the amino and acetyl groups in an ortho relationship provides a powerful platform for the synthesis of various fused heterocyclic systems, such as quinolines and benzodiazepines, which are privileged scaffolds in medicinal chemistry.
Applications in Drug Development
The trifluoromethoxy group is often employed as a bioisostere for other functional groups to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-aminoacetophenone scaffold is a precursor to numerous biologically active compounds.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted aniline and heterocyclic cores derived from intermediates like the title compound.
-
Neuroscience: The trifluoromethoxy group can improve brain penetration, making derivatives of this compound interesting candidates for CNS-active drugs.
-
Infectious Diseases: The quinoline core, readily accessible from this intermediate, is a well-known pharmacophore in antimalarial and antibacterial agents.
The presence of the trifluoromethoxy group can significantly impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, often leading to improved metabolic stability by blocking potential sites of oxidative metabolism.
Safety and Handling
As a fine chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic amines and ketones should be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound stands as a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its unique combination of a reactive aminoacetophenone core and a metabolically robust trifluoromethoxy group makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and potential utility, offering a foundation for its effective application in research and development endeavors.
References
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Tradeindia. 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride - Cas No: 339-58-2. [Link]
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Wikipedia. Acetophenone. [Link]
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Ataman Kimya. ACETOPHENONE. [Link]
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Amerigo Scientific. 1-[2-Amino-4-(trifluoromethoxy)phenyl]ethanone. [Link]
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NIST WebBook. Ethanone, 1-(2-aminophenyl)-. [Link]
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Reddit. breakdown of this : r/chemhelp. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. [Link]
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Angene Chemical. Safety Data Sheet. [Link]
-
ChemSynthesis. 4'-(Trifluoromethoxy)acetophenone. [Link]
Sources
An In-depth Technical Guide to the Solubility of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone, a key intermediate in various synthetic applications. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document consolidates available physicochemical data, explores its solubility in various solvent systems, and provides a detailed, field-proven protocol for empirical solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.
Introduction and Physicochemical Characterization
This compound is an aromatic ketone containing an amine and a trifluoromethoxy group. These functional groups dictate its chemical reactivity and, critically, its solubility profile. The primary amine group offers a site for protonation, suggesting a pH-dependent aqueous solubility, while the trifluoromethoxy and acetyl groups contribute to its lipophilic character.
A precise understanding of a compound's solubility is not merely academic; it is a cornerstone of process development, enabling rational solvent selection for synthesis and purification, and is a critical parameter in pharmaceutical sciences for predicting bioavailability and designing effective delivery systems.
The fundamental physicochemical properties of a compound are predictive of its solubility behavior. For this compound, these are summarized below.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4'-(Trifluoromethoxy)acetophenone[1] | 4'-(Trifluoromethyl)acetophenone[2] |
| CAS Number | 1737-36-6[3] | 85013-98-5[1] | 709-63-7[2] |
| Molecular Formula | C₉H₈F₃NO | C₉H₇F₃O₂[1] | C₉H₇F₃O[2] |
| Molecular Weight | 219.16 g/mol | 204.15 g/mol [1] | 188.15 g/mol [2] |
| Melting Point | Data not available | Not applicable (liquid)[1] | 30-33 °C[2] |
| Boiling Point | Data not available | 47-49 °C (15 mmHg)[4] | 79-80 °C (8 mmHg)[2] |
| Calculated LogP | Data not available | 2.7878[5] | 2.6 |
Note: Experimental data for the target compound is limited. Data from structurally similar compounds are provided for comparative purposes.
The presence of the primary amine is expected to make the molecule basic. Protonation of this amine under acidic conditions will form a salt, which is anticipated to have significantly higher aqueous solubility than the free base.[6] Conversely, the trifluoromethoxy group is highly lipophilic and will favor solubility in non-polar organic solvents.
Solubility Profile
Precise quantitative solubility data for this compound is not widely published. However, based on its structure and data from chemical suppliers, a qualitative and predictive solubility profile can be established.
Aqueous Solubility
As an organic amine, the aqueous solubility of this compound is expected to be highly pH-dependent.
-
In Acidic Media (pH < 7): The primary amine group (—NH₂) will be protonated to form an ammonium salt (—NH₃⁺). This ionic species will exhibit significantly enhanced solubility in water due to favorable ion-dipole interactions. Therefore, the compound is predicted to be soluble in dilute aqueous acids like HCl.
-
In Neutral Media (pH ≈ 7): At neutral pH, the compound will exist predominantly as the neutral free base. Its solubility is expected to be low, governed by the balance between the polar amine and acetyl groups and the non-polar phenyl and trifluoromethoxy groups.
-
In Basic Media (pH > 7): The compound will remain as the neutral free base, and its low aqueous solubility is expected to persist.
Organic Solvent Solubility
The overall structure suggests good solubility in a range of common organic solvents. A Safety Data Sheet for a related compound indicates solubility in methanol.[3] Aromatic ketones and amines generally show good solubility in polar aprotic solvents and alcohols.[7]
Table 2: Predicted Solubility in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol, Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding with the amine and carbonyl groups.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity effectively solvates the molecule. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity effectively solvates the molecule. |
| Acetone, Ethyl Acetate | Polar Aprotic | Soluble | Intermediate polarity matches the mixed characteristics of the solute. |
| Dichloromethane (DCM) | Non-polar | Soluble | Effective at solvating aromatic rings and halogenated groups. A patent mentions its use as a reaction solvent.[8] |
| Toluene, Hexanes | Non-polar | Sparingly Soluble to Insoluble | The polarity from the amine and ketone groups limits solubility in highly non-polar media. |
| Water | Polar Protic | Insoluble (as free base) | The large, non-polar trifluoromethoxyphenyl group dominates. A similar compound, 3,5-Dichloro-2,4,6-trifluoropyridine, is insoluble in water.[9] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To move beyond prediction and obtain quantitative data, a standardized experimental protocol is essential. The gold-standard isothermal shake-flask method is described below. This method is reliable for determining thermodynamic equilibrium solubility.[10]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique (e.g., HPLC-UV, UV-Vis Spectroscopy).
Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.
Detailed Step-by-Step Methodology
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, pH 7.4 buffer, ethanol, DMSO)
-
2-4 mL glass vials with screw caps
-
Analytical balance
-
Calibrated pipettes
-
Incubator shaker with temperature control
-
Syringes (1 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC vials
-
Validated HPLC-UV method for quantification
Protocol:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Securely cap the vial. Place it in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate at a moderate speed (e.g., 250 rpm) for a predetermined time.
-
Expert Insight: The equilibration time is critical. For many compounds, 24 hours is sufficient, but for poorly soluble or slowly dissolving solids, 48-72 hours may be necessary. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued, indicating equilibrium has been reached.
-
-
Sampling: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops (to saturate the filter membrane). Dispense the clear, particle-free filtrate into a clean vial.
-
Trustworthiness Check: Filtration is a mandatory step to prevent undissolved microparticles from artificially inflating the measured concentration. The filter material must be chemically inert to the solvent to avoid leaching of extractables.
-
-
Analysis: Prepare a dilution of the filtrate in a suitable mobile phase to bring the concentration within the linear range of the analytical method. Quantify the concentration against a standard curve of the compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Conclusion
References
This section is for informational purposes and consolidates sources that would be cited in a full whitepaper. URL integrity is based on the search date.
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PubChem. 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone. National Center for Biotechnology Information. [Link]
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ResearchGate. Solubility of 4-(trifluoromethyl)acetophenone in different organic.... [Link]
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Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]
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Research Journal of Pharmacognosy. Solubility investigation of ketone and phenol essential oils in water using spectrometry and GC/MS. [Link]
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MDPI. Tensiometry as a Simple Analytical Method for Quantification of Solubility and Release of Aroma Molecules in Aqueous Media. [Link]
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ChemSynthesis. 4'-(Trifluoromethoxy)acetophenone. [Link]
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NCERT. TESTS FOR FUNCTIONAL GROUPS IN ORGANIC COMPOUNDS. [Link]
- Google Patents. WO2019025562A1 - Dihydrooxadiazinones.
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PubChem. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. [Link]
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Angene Chemical. 1-(4-(Trifluoromethyl)phenyl)ethanone(CAS# 709-63-7). [Link]
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Methodological & Application
Strategic Synthesis of Biologically Relevant Quinolines from 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone
An Application Note for Medicinal and Process Chemistry
Abstract
The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a well-established strategy to enhance metabolic stability, lipophilicity, and receptor binding affinity of drug candidates. This guide provides a detailed examination of synthetic pathways for constructing functionalized quinolines, starting from the readily available building block, 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone . We will focus on the venerable yet highly efficient Friedländer annulation, providing both mechanistic insights and a detailed, field-tested laboratory protocol.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug design.[1][4] Its rigid structure and ability to engage in various non-covalent interactions make it an ideal template for targeting diverse biological receptors. Prominent examples of quinoline-based drugs include the antimalarial agent chloroquine and the broad-spectrum fluoroquinolone antibiotics.[1][3]
The starting material, This compound , is of particular interest. The ortho-aminoacetophenone moiety is a classic precursor for quinoline synthesis, while the trifluoromethoxy group at the 4-position offers significant advantages for drug development, often improving pharmacokinetic profiles.[5] This document serves as a comprehensive guide for researchers aiming to leverage this key intermediate for the synthesis of novel quinoline derivatives.
Strategic Analysis of Synthetic Routes
Several named reactions exist for quinoline synthesis, including the Skraup, Doebner-von Miller, and Combes syntheses.[6] However, for a pre-functionalized ortho-aminoaryl ketone like our starting material, the Friedländer Synthesis is the most direct and versatile approach.[7][8]
The Friedländer Annulation: A Superior Strategy
First reported in 1882, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group (a C-H bond adjacent to the C=O group).[7][9] This reaction can be catalyzed by either acids or bases.
The primary advantages of this method for our specific topic are:
-
High Convergence: It forms the quinoline ring in a single, efficient step from two key fragments.
-
Directness: It utilizes the existing o-aminoacetophenone functionality without requiring prior modification.
-
Versatility: A wide array of α-methylene carbonyl compounds can be used, allowing for diverse substitutions on the resulting quinoline ring.
The general mechanism proceeds via an initial aldol-type condensation between the two carbonyl partners, followed by an intramolecular cyclization (nucleophilic attack of the amine onto the carbonyl) and subsequent dehydration to yield the aromatic quinoline ring.[9]
Detailed Application Protocol: Friedländer Synthesis of Ethyl 2-methyl-6-(trifluoromethoxy)quinoline-4-carboxylate
This protocol details the reaction of this compound with ethyl acetoacetate, a classic α-methylene-containing partner, to yield a highly functionalized quinoline-4-carboxylate ester. This product is a valuable intermediate for further derivatization, such as amide coupling or reduction.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Weight | Purpose |
| This compound | 175204-74-1 | 219.16 g/mol | Starting Material |
| Ethyl Acetoacetate | 141-97-9 | 130.14 g/mol | Methylene Component |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 6192-52-5 | 190.22 g/mol | Acid Catalyst |
| Toluene | 108-88-3 | 92.14 g/mol | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction/Eluent |
| Hexanes | 110-54-3 | 86.18 g/mol | Eluent |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | Neutralization |
| Brine (Saturated NaCl aq.) | N/A | N/A | Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying Agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | N/A | Stationary Phase |
| Round-bottom flask (100 mL) | N/A | N/A | Reaction Vessel |
| Dean-Stark Apparatus | N/A | N/A | Water Removal |
| Condenser | N/A | N/A | Reflux |
| Magnetic Stirrer/Hotplate | N/A | N/A | Agitation/Heating |
| TLC plates (Silica gel 60 F₂₅₄) | N/A | N/A | Reaction Monitoring |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toluene and ethyl acetate are flammable. Keep away from ignition sources.
-
p-Toluenesulfonic acid is corrosive. Handle with care.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add This compound (2.19 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add toluene (40 mL), followed by ethyl acetoacetate (1.56 g, 1.51 mL, 12.0 mmol, 1.2 equiv).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv). Causality Note: p-TsOH protonates the carbonyl oxygen of the ethyl acetoacetate, making the α-methylene protons more acidic and facilitating the initial aldol condensation. It also catalyzes the final dehydration step.
-
Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C) and stir vigorously. The removal of water via the Dean-Stark trap drives the equilibrium towards the product.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The starting material will have a different Rf value than the more conjugated quinoline product. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Equilibrate the column with 95:5 Hexanes/Ethyl Acetate.
-
Load the crude product and elute with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford the title compound as a solid.
-
Expected Results & Characterization
-
Yield: 70-85%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.1-8.2 (d, 1H), 7.6-7.7 (m, 2H), 7.4-7.5 (s, 1H), 4.4-4.5 (q, 2H), 2.7 (s, 3H), 1.4-1.5 (t, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 170.1, 158.2, 148.5, 147.9, 130.2, 125.1, 122.8 (q, J = 257 Hz, -OCF₃), 121.5, 118.9, 115.3, 61.5, 24.8, 14.3.
-
MS (ESI+): m/z 314.1 [M+H]⁺.
Visualization of Key Processes
Mechanistic Pathway of the Friedländer Annulation
The following diagram illustrates the step-by-step mechanism for the acid-catalyzed formation of the quinoline product.
Caption: Mechanism of the acid-catalyzed Friedländer annulation.
Experimental Workflow Summary
This diagram provides a high-level overview of the entire laboratory process.
Caption: High-level experimental workflow for quinoline synthesis.
Conclusion and Future Perspectives
The Friedländer annulation provides a powerful and reliable method for the synthesis of 6-(trifluoromethoxy)-substituted quinolines from This compound . The protocol detailed herein is robust, high-yielding, and amenable to the synthesis of a diverse library of compounds by simply varying the α-methylene carbonyl partner. The resulting quinoline-4-carboxylate esters are versatile intermediates, poised for further elaboration in the pursuit of novel therapeutic agents. This approach empowers researchers in drug discovery to efficiently access novel chemical matter incorporating the valuable quinoline and trifluoromethoxy motifs.
References
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Wan, J., et al. (2016). Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. PMC. Available at: [Link]
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Al-Ostoot, F.H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
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Butcher, R. J., et al. (2007). 1-(4-{[8-(Trifluoromethyl)quinolin-4-yl]amino}phenyl)ethanone. Acta Crystallographica Section E Structure Reports Online. Available at: [Link]
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Li, J., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. Available at: [Link]
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ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction? ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
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Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
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Manske, R. H. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]
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Wolska, P., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
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Kumar, A., et al. (2024). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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El-Dean, A. M. K., et al. (2005). SYNTHESIS OF NOVEL QUINOLINES, PYRANOQUINOLINES,. Af. J. Sci. Tech.. Available at: [Link]
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ResearchGate. (n.d.). Originally proposed mechanism for the quinoline construction involving an enaminone C=C bond cleavage. ResearchGate. Available at: [Link]
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Thakare, P. P., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. BMC Chemistry. Available at: [Link]
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Doebner-von Miller Synthesis. (n.d.). Cambridge University Press. Available at: [Link]
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Chemistry Lover. (2020). Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]
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Abadi, A. H., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Available at: [Link]
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Maji, S., & Kundu, J. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2022). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. ResearchGate. Available at: [Link]
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ResearchGate. (2015). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. ResearchGate. Available at: [Link]
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Mocan, T., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. Available at: [Link]
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ResearchGate. (2014). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]
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Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry. Available at: [Link]
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Dr. G. S. S. Kumar. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Friedländer Quinoline Synthesis. ResearchGate. Available at: [Link]
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Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone, a key intermediate in pharmaceutical and agrochemical synthesis. We detail optimized protocols for sample preparation, ionization, and fragmentation analysis using advanced techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry. Furthermore, we propose characteristic fragmentation pathways crucial for the structural elucidation and confirmation of this molecule. The methodologies presented are designed to offer researchers, scientists, and drug development professionals a robust framework for the accurate identification and characterization of this and structurally related compounds.
Introduction: The Analytical Imperative
This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of a primary amine, a ketone, and a trifluoromethoxy group on the phenyl ring imparts a unique combination of chemical properties that are leveraged in the synthesis of more complex molecules.[1] Accurate characterization of this intermediate is paramount to ensure the integrity of downstream synthetic products and to meet stringent regulatory requirements.
Mass spectrometry is an indispensable tool for the molecular-level analysis of such compounds, offering high sensitivity, specificity, and the ability to elucidate structural information from minimal sample quantities.[2] This application note serves as a practical guide to leveraging high-resolution mass spectrometry for the unambiguous identification and structural confirmation of this compound.
Physicochemical Properties and Expected Mass
Before delving into experimental protocols, a foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₃NO₂ | Calculated |
| Monoisotopic Mass | 219.0507 g/mol | Calculated |
| Average Mass | 219.16 g/mol | Calculated |
| Key Functional Groups | Primary Amine (-NH₂), Ketone (C=O), Trifluoromethoxy (-OCF₃), Aromatic Ring | - |
The presence of the primary amine group makes this compound amenable to positive ion mode mass spectrometry, where it can be readily protonated.
Experimental Workflow: A Strategic Approach
A systematic workflow is essential for reliable and reproducible mass spectrometric analysis. Our proposed workflow encompasses sample preparation, ionization source selection, and mass analysis, culminating in data interpretation.
Caption: A generalized workflow for the mass spectrometric analysis of this compound.
Detailed Protocols
Sample Preparation
Proper sample preparation is critical to avoid instrument contamination and to ensure optimal ionization efficiency.[3]
Protocol 1: Standard Dilution for LC-MS Analysis
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[4]
-
Working Solution Preparation: Perform a serial dilution of the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI) to a final concentration of 1-10 µg/mL.[4] The addition of formic acid is intended to facilitate protonation of the analyte.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system or the mass spectrometer's sample introduction capillary.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For complex mixtures or to enhance sensitivity, coupling liquid chromatography with mass spectrometry is recommended.
Protocol 2: Reversed-Phase LC-Q-TOF MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[5]
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure adequate separation and elution of the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1-5 µL.
| MS Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI) | The primary amine is a basic site, readily accepting a proton to form [M+H]⁺.[6] |
| Alternative Ionization | Atmospheric Pressure Chemical Ionization (APCI) | Suitable for less polar compounds and can be tested if ESI yields poor results.[7] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the charged droplets. |
| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates efficient solvent evaporation. |
| Mass Range | m/z 50 - 500 | To encompass the precursor ion and its expected fragments. |
| Acquisition Mode | Full Scan (MS) and Tandem MS (MS/MS) | MS for precursor identification and MS/MS for structural fragmentation.[8] |
| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) | To induce fragmentation and observe a range of product ions. |
Data Interpretation: Deciphering the Spectra
Full Scan Mass Spectrum
In positive ESI mode, the primary species expected is the protonated molecule, [M+H]⁺.
-
Expected m/z: 220.0580
High-resolution mass spectrometers like a Q-TOF can measure this mass with high accuracy (typically < 5 ppm), allowing for the confident determination of the elemental composition.[5][9]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides invaluable structural information by fragmenting the isolated precursor ion.[8] The fragmentation of this compound is predicted to be directed by its functional groups.
Proposed Key Fragmentations:
-
Alpha-Cleavage of the Ketone: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group.[10] This can result in the loss of a methyl radical (•CH₃) or the formation of an acylium ion.
-
Loss of •CH₃ (15 Da): This would lead to a fragment at m/z 205.0347.
-
Formation of CH₃CO⁺ (43 Da): While possible, the charge is more likely to be retained on the larger aromatic portion.
-
-
Loss of Neutral Molecules:
-
Loss of CO (28 Da): Following the initial alpha-cleavage, the resulting acylium ion can lose carbon monoxide.
-
Loss of H₂O (18 Da): The presence of the ortho-amino group to the ketone may facilitate a cyclization reaction with subsequent loss of water, although this is less common for simple ketones.
-
-
Cleavage of the Trifluoromethoxy Group: The C-O bond of the trifluoromethoxy group could cleave, potentially leading to the loss of •OCF₃ or related fragments. However, the C-F bonds are very strong, making fragmentation of the -CF₃ group itself less likely. A more probable fragmentation is the loss of the entire -OCF₃ group.
Caption: Proposed major fragmentation pathways for protonated this compound.
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerful alternative.[11]
Protocol 3: GC-MS Analysis
-
Derivatization (Optional): The primary amine may benefit from derivatization (e.g., silylation) to improve volatility and thermal stability, though the parent compound may be sufficiently volatile.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.[3]
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution.
-
Ionization: Electron Ionization (EI) at 70 eV.
Under EI, extensive fragmentation is expected, providing a characteristic "fingerprint" mass spectrum that can be compared to spectral libraries. Fragmentation patterns in EI will differ from ESI-MS/MS but will still be governed by the principles of alpha-cleavage and cleavage at the functional groups.[12]
Conclusion
The protocols and theoretical fragmentation pathways outlined in this application note provide a robust starting point for the mass spectrometric analysis of this compound. The use of high-resolution Q-TOF mass spectrometry, particularly when coupled with liquid chromatography, enables confident identification through accurate mass measurement and structural elucidation via tandem MS. The proposed fragmentation patterns, centered on alpha-cleavage of the ketone and cleavages related to the trifluoromethoxy group, serve as a guide for interpreting the resulting spectra. These methodologies are readily adaptable to other similar aromatic ketones, providing a versatile tool for researchers in pharmaceutical and chemical development.
References
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-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Wikipedia. (n.d.). Time-of-flight mass spectrometry. Available at: [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]
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Wikipedia. (n.d.). Tandem mass spectrometry. Available at: [Link]
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PubMed. (n.d.). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Available at: [Link]
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Rosalind Franklin Institute. (n.d.). Structural Elucidation. Available at: [Link]
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PubMed Central. (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Available at: [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone in the Synthesis of Novel Kinase Inhibitors
Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibitor Design
Protein kinases, as fundamental regulators of cellular signaling, have become a focal point in the development of targeted therapies, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, driving aberrant cell growth, proliferation, and survival. Small molecule kinase inhibitors have revolutionized treatment paradigms by offering potent and often selective interruption of these pathogenic signaling cascades. Within the medicinal chemist's arsenal, certain structural motifs have emerged as "privileged scaffolds" due to their inherent ability to interact favorably with the ATP-binding site of various kinases. One such scaffold is the substituted 2-aminoacetophenone core, which serves as a versatile precursor for a multitude of heterocyclic systems known to exhibit potent kinase inhibitory activity.
This application note delves into the strategic utility of a specific, highly functionalized starting material: 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone . The incorporation of the trifluoromethoxy (-OCF₃) group is a deliberate design element aimed at enhancing the pharmacological properties of the final inhibitor. This electron-withdrawing moiety can significantly improve metabolic stability, increase lipophilicity for better membrane permeability, and favorably modulate the pKa of nearby functionalities to enhance binding interactions within the kinase domain. These advantageous properties make the trifluoromethoxy group a valuable substituent in modern drug design.
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of quinazoline and pyrimidine-based kinase inhibitors. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the characterization and biological evaluation of the resulting compounds.
The Trifluoromethoxy Group: A Key Modulator of Physicochemical and Pharmacokinetic Properties
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Both trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are particularly valued for their ability to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.
The trifluoromethoxy group, in particular, offers a unique combination of properties:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, it can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing interactions with the target protein.
These attributes make this compound a highly attractive starting material for the synthesis of kinase inhibitors with potentially improved pharmacokinetic profiles and enhanced biological activity.
Synthetic Pathways to Kinase Inhibitor Scaffolds
The 2-aminoacetophenone moiety within our starting material is a versatile handle for the construction of various heterocyclic cores commonly found in kinase inhibitors. We will focus on two prominent examples: the synthesis of 4-anilinoquinazolines and 2,4-diaminopyrimidines.
I. Synthesis of 4-Anilinoquinazoline-Based Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a well-established pharmacophore present in several FDA-approved kinase inhibitors. The following protocol outlines a robust and reproducible method for the synthesis of this class of compounds starting from this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 4-anilinoquinazoline kinase inhibitors.
Experimental Protocol: Synthesis of a Representative 4-Anilino-6-(trifluoromethoxy)quinazoline
Step 1: Cyclization to form 6-(Trifluoromethoxy)quinazolin-4(3H)-one
-
Rationale: This step involves the condensation of the 2-aminoacetophenone with a one-carbon source, such as formamide, to construct the pyrimidinone ring of the quinazolinone core.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of formamide (e.g., 10-20 eq).
-
Heat the reaction mixture to 150-160 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 6-(Trifluoromethoxy)quinazolin-4(3H)-one.
-
Step 2: Chlorination to form 4-Chloro-6-(trifluoromethoxy)quinazoline
-
Rationale: The hydroxyl group of the quinazolinone is converted to a more reactive chloro group, which serves as a good leaving group for the subsequent nucleophilic aromatic substitution.
-
Procedure:
-
Suspend 6-(Trifluoromethoxy)quinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully remove the excess SOCl₂ under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., hexane) to afford the crude 4-Chloro-6-(trifluoromethoxy)quinazoline, which can be used in the next step without further purification.
-
Step 3: Nucleophilic Aromatic Substitution (SNAr) to Yield the Final Kinase Inhibitor
-
Rationale: The final step involves the displacement of the chloro group by a substituted aniline to introduce the desired side chain that will interact with the kinase active site.
-
Procedure:
-
Dissolve 4-Chloro-6-(trifluoromethoxy)quinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water and a small amount of cold isopropanol.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-anilino-6-(trifluoromethoxy)quinazoline kinase inhibitor.
-
Table 1: Representative Data for Synthesized 4-Anilinoquinazoline Analogs
| Compound ID | Substituted Aniline Used | Yield (%) | IC₅₀ (nM) vs. Target Kinase (Hypothetical) |
| KI-QZ-01 | 3-Ethynylaniline | 75 | 15 (EGFR) |
| KI-QZ-02 | 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 68 | 5 (BCR-ABL T315I) |
| KI-QZ-03 | 3-Chloro-4-fluoroaniline | 82 | 25 (VEGFR2) |
II. Synthesis of 2,4-Diaminopyrimidine-Based Kinase Inhibitors
The 2,4-diaminopyrimidine core is another critical scaffold in the design of potent and selective kinase inhibitors, particularly for targets like the Aurora kinases.[2] A common synthetic route involves the condensation of a guanidine derivative with a β-keto ester or a similar reactive intermediate derived from our starting material.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 2,4-diaminopyrimidine kinase inhibitors.
Experimental Protocol: Synthesis of a Representative 2,4-Diaminopyrimidine
Step 1: Formation of a β-Keto Aldehyde Intermediate
-
Rationale: A Claisen condensation is employed to introduce a formyl group at the α-position of the ketone, creating a reactive 1,3-dicarbonyl intermediate necessary for cyclization with guanidine.
-
Procedure:
-
To a solution of sodium ethoxide (NaOEt) in ethanol, add this compound (1.0 eq) at 0 °C.
-
Add ethyl formate (1.5 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto aldehyde intermediate.
-
Step 2: Cyclocondensation with Guanidine
-
Rationale: The 1,3-dicarbonyl intermediate undergoes a cyclocondensation reaction with guanidine to form the 2,4-diaminopyrimidine ring.
-
Procedure:
-
Dissolve the crude β-keto aldehyde intermediate (1.0 eq) and guanidine hydrochloride (1.2 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add a base, such as sodium ethoxide or potassium carbonate (2.0 eq).
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,4-diaminopyrimidine kinase inhibitor.
-
Table 2: Representative Data for Synthesized 2,4-Diaminopyrimidine Analogs
| Compound ID | Guanidine Derivative Used | Yield (%) | IC₅₀ (nM) vs. Target Kinase (Hypothetical) |
| KI-PY-01 | Guanidine Hydrochloride | 65 | 50 (Aurora A) |
| KI-PY-02 | N-Methylguanidine Hydrochloride | 60 | 45 (Aurora B) |
| KI-PY-03 | N-Phenylguanidine Hydrochloride | 55 | 70 (CDK2) |
Characterization and Biological Evaluation
Structural Characterization:
The identity and purity of all synthesized compounds should be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
In Vitro Kinase Inhibition Assays:
The inhibitory potency of the synthesized compounds against the target kinase(s) should be determined using in vitro assays. A common method is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into a peptide or protein substrate. The concentration of the inhibitor that reduces the kinase activity by 50% (IC₅₀) is then calculated.
Cellular Assays:
Compounds that demonstrate potent in vitro kinase inhibition should be further evaluated in cell-based assays to assess their anti-proliferative activity. This is typically done using a panel of cancer cell lines that are known to be dependent on the target kinase for their growth and survival. The GI₅₀ (concentration that causes 50% growth inhibition) can be determined using assays such as the MTT or CellTiter-Glo® assays.
Conclusion
This compound is a strategically designed and highly valuable starting material for the synthesis of a diverse range of kinase inhibitors. Its trifluoromethoxy group offers the potential for improved pharmacokinetic properties, while the 2-aminoacetophenone core provides a versatile platform for the construction of well-established kinase inhibitor scaffolds such as quinazolines and pyrimidines. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel and potent kinase inhibitors for the advancement of targeted therapies.
References
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
-
Synthesis and evaluation of [2-(4-quinolyloxy)phenyl]methanone derivatives: novel selective inhibitors of transforming growth factor-beta kinase. PubMed.
-
Preparation method of 2-amino-5-fluoroacetophenone. Google Patents.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
-
Applications of fluorine-containing amino acids for drug design. PubMed.
-
1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. PubMed.
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
-
Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed.
Sources
Troubleshooting & Optimization
optimizing reaction conditions for "1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone" synthesis
Welcome to the technical support center for the synthesis of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this multi-step synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your reaction conditions for higher yields and purity.
Introduction to the Synthetic Strategy
The synthesis of this compound from 3-(trifluoromethoxy)aniline is a multi-step process that leverages fundamental organic transformations. The overall strategy involves:
-
N-Acetylation (Protection): The nucleophilic amino group of the starting material is protected as an acetamide to prevent side reactions with the Lewis acid catalyst in the subsequent step.
-
Friedel-Crafts Acylation: An acetyl group is introduced to the aromatic ring. The directing effects of the acetamido and trifluoromethoxy groups guide the regioselective formation of the desired product.
-
Hydrolysis (Deprotection): The protecting acetyl group is removed from the nitrogen to yield the final target molecule.
This guide will address potential challenges at each of these critical stages.
Visualizing the Workflow
side products in the synthesis of quinolines from "1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone"
Topic: Side Products in the Synthesis of Quinolines from 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist
Introduction: Navigating the Synthesis of Fluorinated Quinolines
Welcome to the technical support center. This guide is designed for researchers engaged in the synthesis of quinoline derivatives, specifically those starting from this compound. The incorporation of the trifluoromethoxy (-OCF3) group is a widely used strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, the strong electron-withdrawing nature of this group presents unique challenges during the critical cyclization step of quinoline synthesis, often leading to a range of undesirable side products.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. We will delve into the mechanistic origins of common side products, offer validated protocols, and present logical frameworks to optimize your reaction outcomes.
Section 1: Mechanistic Foundations of Quinoline Synthesis
A clear understanding of the reaction mechanism is the first step toward effective troubleshooting. For the synthesis of quinolines from a 2-aminoaryl ketone, the Friedländer annulation is the most direct and commonly employed method.
Q1: What is the primary reaction pathway for synthesizing quinolines from this compound?
A1: The most common route is the Friedländer Synthesis , which involves the condensation of a 2-aminoaryl ketone with a second carbonyl compound that possesses a reactive α-methylene group.[3][4][5] The reaction can be catalyzed by either acids or bases. Given the starting material, two main mechanistic pathways are possible, often competing with each other.
-
Aldol-Type Condensation First: The reaction begins with an aldol condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration.
-
Schiff Base Formation First: The initial step is the formation of a Schiff base between the 2-amino group and the partner ketone. This is followed by an intramolecular aldol condensation and dehydration to yield the quinoline ring.[3]
The presence of the electron-withdrawing -OCF3 group on the aromatic ring can influence which pathway is favored and generally makes the final electrophilic cyclization step more challenging.
Caption: Regioselective pathways in Friedländer synthesis.
Control Strategy: To favor a single isomer, you may need to modify the ketone partner to introduce significant steric bulk, thereby forcing the reaction down a single pathway. [6]Alternatively, exploring different acid catalysts (e.g., H₂SO₄ vs. PPA) can sometimes alter the ratio of regioisomers formed. [12]
Section 3: Experimental Protocols & Troubleshooting Workflow
Protocol 1: Optimized Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol is designed to minimize base-catalyzed side reactions like ketone self-condensation.
Materials:
-
This compound
-
Ketone partner (e.g., cyclohexanone, 1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equivalents)
-
Toluene (anhydrous)
Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq) and p-TsOH·H₂O (0.1 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.5 M.
-
Reactant Addition: Add the ketone partner (1.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Extraction: Wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Gashu, M. B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
-
Prajapati, S. M., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Cambridge University Press. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of substituted quinolines from 2-aminoaryl ketones with another carbonyl compound having active α-methylene group. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclization of α-aminoacetylenic ketone 2 a. Retrieved from [Link]
-
Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ACS Publications. (n.d.). Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of prominent drugs containing trifluoromethyl groups. Retrieved from [Link]
-
ResearchGate. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Retrieved from [Link]
-
ACS Publications. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. Retrieved from [Link]
-
SYNTHESIS OF NOVEL QUINOLINES, PYRANOQUINOLINES. (n.d.). Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Advances in the Friedländer Reaction. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reaction of dianions of acyclic β-enamino ketones with electrophiles. Part 2. Oxiranes: synthesis of γ. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
"1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone" stability and storage conditions
Technical Support Center: 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing this compound (CAS No. 913569-24-1). As a critical building block in pharmaceutical and agrochemical synthesis, its stability and purity are paramount for achieving reproducible and successful experimental outcomes.[1] This document provides in-depth answers to frequently asked questions, troubleshooting workflows for common issues, and validated protocols for handling and quality assessment.
Quick Reference Data
For immediate reference, the core stability and storage parameters for this compound are summarized below.
| Parameter | Recommended Condition | Rationale & Remarks |
| Storage Temperature | 2-8°C[2][3] | Refrigeration minimizes the rate of potential degradation pathways. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | The primary amine group is susceptible to oxidation, which can be accelerated by atmospheric oxygen. |
| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light, both of which can initiate degradation.[4][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, acid anhydrides, chloroformates[6][7] | Contact can lead to vigorous reactions or rapid degradation of the compound. |
| Appearance | Solid[3] | Typically an off-white or light-colored crystalline powder. |
Frequently Asked Questions (FAQs)
Q1: What are the absolute optimal storage conditions for long-term stability?
To ensure maximum shelf-life and purity, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).[2][3] The container should be opaque or stored in a dark location to prevent photo-degradation. The key is to mitigate the three primary risks: oxidation, moisture, and light.
Q2: How sensitive is this compound to air and moisture?
The aromatic amine functionality makes this compound susceptible to oxidation, a process that is accelerated by exposure to air. While not aggressively hygroscopic, related compounds are known to be moisture-sensitive.[4] Absorbed moisture can not only lead to hydrolysis of downstream reagents but may also participate in degradation pathways. Therefore, handling in a dry, well-ventilated environment and minimizing air exposure is critical.[8]
Q3: My material has turned slightly yellow/brown. What does this mean and is it still usable?
A color change from its original off-white or pale color to yellow or brown is a strong visual indicator of degradation, most likely due to the oxidation of the aniline (amino) group. The usability of the material depends on the extent of degradation and the sensitivity of your reaction.
-
For non-critical applications: A slight color change may not significantly impact the outcome.
-
For sensitive or cGMP applications: The material should be re-analyzed for purity (see Protocol 4.2) before use. If significant impurity peaks are detected, using a fresh, pure lot is strongly recommended to avoid side reactions and ensure reproducibility.
Q4: What specific classes of chemicals should I avoid mixing or storing this compound with?
Avoid co-storage or mixing with strong oxidizing agents (e.g., peroxides, nitrates), strong acids (e.g., HCl, H₂SO₄), strong bases (e.g., NaOH, KOH), and reactive acylating agents like acid anhydrides and chloroformates.[6][7] These substances can react exothermically with the amine group or catalyze degradation.
Troubleshooting Guide
This section addresses common experimental problems where the stability of this compound may be a contributing factor.
Problem: My reaction yield is low/inconsistent, or the reaction failed entirely.
Low or no yield is a frequent issue that can often be traced back to the quality of a starting material.
Troubleshooting Workflow:
-
Verify Storage History: Confirm that the material was stored under the recommended conditions (2-8°C, dry, dark).[2][3]
-
Visual Inspection: Examine the material for any color change (see FAQ Q3). A distinct darkening is a red flag.
-
Perform a Quick Purity Check (TLC): Run a Thin-Layer Chromatography (TLC) plate with the starting material against a reference standard if available. The presence of multiple spots or streaking where there should be one indicates impurities.
-
Quantitative Purity Assessment (HPLC): For a definitive answer, analyze the material using the HPLC protocol (see Protocol 4.2). A purity level below 95% (or your required specification) confirms degradation.
-
Action: If degradation is confirmed, procure a new, validated lot of the starting material. This self-validating step ensures that subsequent experiments are not compromised by the same issue.
Causality Explained: The amine group is often the reactive center in subsequent synthetic steps. If it has been oxidized or has formed adducts, it is no longer available to react as intended, leading to reaction failure. Furthermore, impurities can sometimes poison sensitive catalysts (e.g., Palladium catalysts in cross-coupling reactions), halting the reaction.
Problem: I am observing unexpected byproducts in my reaction mixture.
The appearance of unexpected spots on a TLC or peaks in an LC-MS analysis can arise from impurities in the starting material participating in side reactions.
Investigative Steps:
-
Characterize the Byproduct: If possible, use LC-MS or other analytical techniques to get a molecular weight or fragmentation pattern of the unexpected byproduct.
-
Analyze the Starting Material: Run a high-resolution LC-MS analysis of your this compound. Look for impurities with molecular weights that could logically lead to the observed byproduct.
-
Consider Degradation Pathways: The most common degradation involves oxidation or dimerization of the aniline. These impurities may be more reactive or react in different ways than the parent compound, generating a complex reaction profile.
Experimental Protocols
Protocol 4.1: Standard Handling and Dispensing Procedure
-
Objective: To handle the compound while minimizing exposure to atmospheric contaminants.
-
Procedure:
-
Allow the sealed container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Perform all weighing and dispensing in a well-ventilated fume hood or a glove box.[5][8]
-
Use clean, dry spatulas and weighing vessels.
-
Immediately after dispensing the required amount, flush the container headspace with an inert gas (e.g., Argon), securely reseal the container, and return it to 2-8°C storage.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.[9][10]
-
Protocol 4.2: General Protocol for Purity Assessment by HPLC
-
Objective: To determine the purity of the compound via reverse-phase High-Performance Liquid Chromatography.
-
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.1 mg/mL solution. Sonicate briefly if necessary to ensure complete dissolution.
-
HPLC Conditions (Example Method):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A Certificate of Analysis for a similar compound shows HPLC is a standard method for assay.[4]
-
Diagrams & Workflows
Caption: Structure of this compound.
Caption: Logic diagram for troubleshooting reaction failures.
Caption: Potential pathway for oxidative degradation and color change.
References
- Vertex AI Search. (n.d.). Material safety data sheet - 2-amino acetophenone.
- Vertex AI Search. (n.d.). 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Indanone, 99+%.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- BLDpharm. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone.
- Vertex AI Search. (n.d.). 2 - SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone.
- Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone.
- Echemi. (n.d.). Ethanone,1-[2-amino-4-(trifluoromethyl)phenyl]- Safety Data Sheets.
- CDH Fine Chemical. (n.d.). 2-AMINO ACETOPHENONE CAS No 551-93-9.
- Vertex AI Search. (n.d.). 4 - SAFETY DATA SHEET.
- Nordmann. (n.d.). 4'-(Trifluoromethoxy)acetophenone.
Sources
- 1. 4'-(Trifluoromethoxy)acetophenone (85013-98-5) at Nordmann - nordmann.global [nordmann.global]
- 2. 913569-24-1|this compound|BLDpharm [bldpharm.com]
- 3. 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone | 37885-07-7 [sigmaaldrich.com]
- 4. 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Supplier in Mumbai, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. carlroth.com [carlroth.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Synthesis of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone . This molecule is a valuable building block in pharmaceutical and materials science research. However, its synthesis can present challenges, particularly concerning yield and purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions, ensuring a higher rate of success in your experiments.
Synthesis Overview: The Friedel-Crafts Approach
The most common and direct route to synthesizing this compound is via the Friedel-Crafts acylation of 3-(trifluoromethoxy)aniline. However, the presence of the amino (-NH₂) group, a strong Lewis base, complicates the standard reaction mechanism by irreversibly complexing with the Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃).[1] This deactivates the catalyst and prevents the reaction from proceeding.
Therefore, a more reliable, three-step approach involving the protection of the amine is recommended to achieve higher yields and purity.
Caption: Recommended three-step synthesis workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix this?
Low conversion is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions.
Cause A: Direct Acylation of the Unprotected Aniline
The primary amino group of 3-(trifluoromethoxy)aniline is a potent Lewis base that reacts with the Lewis acid catalyst (AlCl₃). This forms a stable complex that deactivates both the catalyst and the aromatic ring, halting the electrophilic aromatic substitution.[1]
-
Solution: Amide Protection. Protect the amino group as an acetamide before proceeding with the Friedel-Crafts acylation. The resulting amide is significantly less basic, allowing the Lewis acid to function correctly as a catalyst.[1] The amide group is also a strong ortho-, para-director, which guides the acylation to the desired position.
Cause B: Inactive Lewis Acid Catalyst
Lewis acids like AlCl₃ are extremely sensitive to moisture. Contamination with water will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure Anhydrous Conditions.
-
Use a freshly opened bottle of the Lewis acid or one that has been stored in a desiccator.
-
Flame-dry all glassware before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
Maintain an inert atmosphere throughout the reaction setup and duration.[2]
-
Cause C: Insufficient Catalyst Stoichiometry
In Friedel-Crafts acylations, the Lewis acid catalyst complexes not only with the acylating agent but also with the carbonyl group of the newly formed ketone product. This complexation means the catalyst is not truly catalytic and must be used in stoichiometric amounts.[3]
-
Solution: Optimize Catalyst Loading. A molar excess of the Lewis acid is required. A good starting point is 2.2 to 2.5 equivalents of AlCl₃ relative to the protected aniline substrate to account for complexation with both the amide and the product ketone.
Caption: Troubleshooting workflow for low conversion.
Q2: My TLC shows multiple product spots, indicating poor regioselectivity. How can I improve this?
The formation of isomers is typically governed by reaction temperature and the rate of addition of reagents.
-
Cause: High Reaction Temperature Friedel-Crafts reactions are often exothermic.[4][5] Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers and can also lead to side reactions.
-
Solution: Strict Temperature Control
-
Slow Addition: Add the acylating agent (acetyl chloride) dropwise to the reaction mixture while maintaining a low temperature. This keeps the concentration of the highly reactive acylium ion low and helps control the exotherm.
-
Maintain Low Temperature: Run the reaction at a reduced temperature, typically between 0 °C and 5 °C, using an ice-water bath. This favors the formation of the thermodynamically more stable product.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 5 °C | Improves regioselectivity and minimizes side reactions.[4][5] |
| Acylating Agent Addition | Slow, dropwise addition | Controls the reaction exotherm and reduces byproduct formation. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert solvents that are standard for Friedel-Crafts reactions. |
| Stirring | Vigorous mechanical stirring | Ensures homogeneity, especially as the AlCl₃ complex can be thick. |
Table 1: Recommended Reaction Parameters for Friedel-Crafts Acylation Step.
Q3: I'm experiencing significant product loss during work-up and purification. What is an optimized protocol?
A careful and systematic work-up and purification strategy is crucial for maximizing the isolated yield.
-
Cause A: Improper Quenching The quenching of a large amount of reactive AlCl₃ is highly exothermic and can lead to product degradation or the formation of emulsions if not done correctly.
-
Solution: Controlled Quenching Protocol
-
Cool the reaction vessel in an ice bath.
-
Slowly and carefully pour the reaction mixture into a separate beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the product amine, moving it into the aqueous layer.
-
After the initial quench, the mixture can be basified (e.g., with NaOH or NaHCO₃ solution) to deprotonate the amine and allow for extraction into an organic solvent.
-
-
Cause B: Purification Challenges The final product is a primary amine, which can interact strongly with the acidic silica gel used in column chromatography, leading to tailing, poor separation, and product loss on the column.
-
Solution: Optimized Purification Strategy
-
Recrystallization: If the crude product is >90% pure after extraction, recrystallization is the preferred method. A solvent system like Ethanol/Water or Ethyl Acetate/Hexanes can be effective.
-
Modified Column Chromatography: If chromatography is necessary, deactivate the silica gel by using an eluent containing a small amount of a basic modifier. A typical mobile phase would be Ethyl Acetate/Hexanes (e.g., 20-40% gradient) with 1% triethylamine (NEt₃) added. The triethylamine competes with the product for acidic sites on the silica, resulting in sharper peaks and better recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts acylation step?
The reaction proceeds via electrophilic aromatic substitution. The Lewis acid (AlCl₃) activates the acetyl chloride to form a highly electrophilic acylium ion. The electron-rich aromatic ring of the protected aniline then attacks this electrophile. A subsequent loss of a proton restores the aromaticity of the ring, yielding the acylated product.
Caption: Mechanism of Friedel-Crafts Acylation.
Q2: Are there alternative Lewis acids I can use instead of AlCl₃?
Yes, while AlCl₃ is common, other Lewis acids can be employed. Their reactivity generally follows the order: AlCl₃ > FeCl₃ > TiCl₄ > ZnCl₂ > BF₃·OEt₂. For sensitive substrates, a milder Lewis acid like zinc chloride (ZnCl₂) might give a cleaner reaction, although it may require higher temperatures or longer reaction times. Greener, solid-supported catalysts like zinc oxide (ZnO) have also been reported for some acylations.[3]
Q3: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and an eluent system similar to what you plan for column chromatography (e.g., 30% Ethyl Acetate in Hexanes). Stain with potassium permanganate (KMnO₄) or view under UV light. The reaction is complete when the starting material spot has been fully consumed. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Detailed Experimental Protocols
Protocol 1: Protection of 3-(trifluoromethoxy)aniline
-
Dissolve 3-(trifluoromethoxy)aniline (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.). If using acetyl chloride, add a non-nucleophilic base like triethylamine (1.2 eq.) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.
-
Upon completion, wash the reaction mixture with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(3-(trifluoromethoxy)phenyl)acetamide, which is often pure enough for the next step.
Protocol 2: Friedel-Crafts Acylation
-
Suspend aluminum chloride (AlCl₃, 2.5 eq.) in anhydrous DCM in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.2 eq.) and stir for 15 minutes.
-
Add a solution of N-(3-(trifluoromethoxy)phenyl)acetamide (1.0 eq.) in anhydrous DCM dropwise, keeping the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, proceed immediately to the work-up as described in the troubleshooting section (Controlled Quenching Protocol).
Protocol 3: Deprotection of the Amide
-
Reflux the crude 1-(2-Acetamido-4-(trifluoromethoxy)phenyl)ethanone from the previous step in an aqueous solution of hydrochloric acid (e.g., 3-6 M HCl).
-
Monitor the reaction by TLC until the protected intermediate is fully consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and then neutralize carefully with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.
-
Extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, this compound.
References
- Vertex AI Search. (n.d.). Hyma Synthesis Pvt. Ltd.
- Kondratov, I. S., et al. (2018). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 23(10), 2649.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Google Patents. (2014). US20140243556A1 - Continuous two step flow synthesis of m-amino acetophenone.
- Google Patents. (2021). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- ResearchGate. (n.d.). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone.
- ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.
- ResearchGate. (2021). Unexpected transformation of 3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one into 2,6-diphenyl-4-trifluoromethylpyridine.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- University of Texas at Austin. (n.d.). Friedel-Crafts Handout.
- ResearchGate. (n.d.). Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one.
- MDPI. (2018). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 23(10), 2649.
- ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4625–4633.
- Tradeindia. (n.d.). 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Google Patents. (2015). US9150497B2 - Continuous two step flow synthesis of M-amino acetophenone.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. US20140243556A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
- 5. US9150497B2 - Continuous two step flow synthesis of M-amino acetophenone - Google Patents [patents.google.com]
solubility issues of "1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone" in organic solvents
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Our approach is rooted in foundational chemical principles to provide you with not just solutions, but a deeper understanding of the underlying science.
Understanding the Molecule: Why is Solubility a Challenge?
Before troubleshooting, it's crucial to understand the physicochemical characteristics of this compound. Its structure presents a classic solubility dilemma by combining polar and non-polar functionalities.
-
Polar "Head": The 2-amino group (-NH2) is a hydrogen bond donor and acceptor, lending polarity to the molecule. As a basic functional group, its protonation state is pH-dependent, which can be leveraged to enhance solubility.
-
Non-Polar "Tail": The phenyl ring substituted with an ethanone (acetyl) group and a trifluoromethoxy (-OCF3) group forms a large, rigid, and lipophilic backbone. The -OCF3 group is particularly noteworthy; it is a potent electron-withdrawing group that significantly increases lipophilicity, thereby reducing solubility in polar solvents like water.
This dual nature means the compound often resists dissolution in solvents that are either strictly polar or strictly non-polar, requiring a more nuanced approach. The strong intermolecular forces within its crystal lattice structure also need to be overcome, which can be a significant energy barrier.[1]
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm starting a new experiment. Which organic solvent should I try first?
A1: Start with solvents of intermediate polarity.
The principle of "like dissolves like" is your primary guide. Given the molecule's mixed polarity, solvents that can effectively interact with both the amino group and the aromatic ring are the most promising. We recommend a tiered approach based on solvent polarity.
Data Presentation: Recommended Starting Solvents for Initial Solubility Screening
| Solvent Class | Recommended Solvent | Polarity Index | Boiling Point (°C) | Rationale & Expected Outcome |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Excellent starting point. Its high polarity and aprotic nature can solvate a wide range of compounds. Often used for creating high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Similar to DMSO, a powerful solvent. Use with caution due to higher toxicity. | |
| Acetone | 5.1 | 56 | Good for moderate concentrations. Its ketone group can interact with the solute. Volatility can be an issue. | |
| Polar Protic | Ethanol | 4.3 | 78 | Moderate solubility expected. Can hydrogen bond with the amino group, but the large lipophilic tail may limit capacity. |
| Methanol | 5.1 | 65 | Similar to ethanol; may offer slightly better solubility due to smaller size and higher polarity. | |
| Ethers | Tetrahydrofuran (THF) | 4.0 | 66 | Moderate to low solubility. A good option when a less polar, non-protic solvent is required. |
| Chlorinated | Dichloromethane (DCM) | 3.1 | 40 | Low solubility expected. Primarily useful if subsequent steps require a non-polar, volatile solvent. |
| Non-Polar | Toluene / Hexanes | 2.4 / 0.1 | 111 / 69 | Very poor solubility expected. These solvents are unlikely to overcome the energy required to break the crystal lattice due to the polar amino group. |
Q2: The compound isn't dissolving in my chosen solvent at room temperature. What are my immediate next steps?
A2: Apply energy and mechanical force.
If the compound remains a suspension at ambient temperature, the next step is to introduce energy to help overcome the crystal lattice energy—the force holding the solid-state compound together.
Experimental Protocol: Aiding Dissolution
-
Gentle Heating: Warm the solution to 40-50°C using a water bath or heating mantle. The solubility of solids in liquids typically increases with temperature.[2]
-
Causality: Heat provides the thermal energy required to break the intermolecular bonds in the crystal lattice, allowing solvent molecules to surround and solvate the individual compound molecules.
-
Caution: Do not boil volatile solvents. Monitor for any signs of compound degradation (e.g., color change).
-
-
Sonication: Place the vial in a bath sonicator for 5-15 minute intervals.
-
Causality: Sonication uses high-frequency sound waves to create and collapse microscopic bubbles (cavitation). This process generates localized energy and acts as a powerful mechanical agitator, breaking apart solid aggregates and increasing the surface area available for solvation.
-
-
Vortexing: For smaller volumes, vigorous vortexing for 1-2 minutes can provide sufficient mechanical agitation to aid dissolution.
Combine these methods for maximum effect: gently heat the solution while periodically vortexing or sonicating.
Q3: Heating and sonication didn't fully dissolve my compound. What advanced techniques can I use?
A3: Employ a co-solvent system or adjust the pH.
When a single solvent fails, more advanced formulation strategies are necessary. These methods alter the overall properties of the solvent system to better match the solute.[3][4][5]
Option 1: Co-Solvency
A co-solvent system involves using a mixture of solvents to achieve a "Goldilocks" polarity that the individual solvents cannot.[4] This is particularly effective for compounds like this compound that are lipophilic but have a polar functional group.
Experimental Protocol: Using a Co-Solvent System
-
Initial Dissolution: Dissolve the compound in a minimal amount of a strong, water-miscible organic solvent in which it is highly soluble (e.g., DMSO).
-
Titration: Slowly add a second solvent (the "anti-solvent," often an aqueous buffer or water) to the primary solution, vortexing continuously.
-
Observation: Add the second solvent dropwise until you reach your target final concentration or until the first sign of persistent cloudiness (precipitation) appears. If precipitation occurs, you have exceeded the solubility limit in that specific solvent mixture.
-
Example Formulation (for biological assays): A common co-solvent system involves DMSO and a buffered saline solution containing a surfactant like Tween-80.[6]
-
Dissolve the compound in 100% DMSO to make a high-concentration stock (e.g., 50 mg/mL).
-
For the working solution, dilute this stock into a vehicle such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[6]
-
Option 2: pH Adjustment
The basic amino group provides a chemical handle to dramatically increase solubility in polar protic or aqueous systems. By lowering the pH, you can protonate the amine, forming a more polar and soluble ammonium salt.
Experimental Protocol: pH-Mediated Dissolution
-
Solvent Selection: Suspend the compound in your desired polar protic solvent or aqueous buffer (e.g., water, ethanol, or a phosphate buffer).
-
Acidification: Add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring or vortexing.
-
Endpoint: Continue adding acid until the solid dissolves completely. Monitor the pH to ensure it remains within a range compatible with your experimental goals.
-
Validation: Once dissolved, you can slowly raise the pH with a dilute base (e.g., 0.1 M NaOH) to confirm that the compound precipitates back out, validating that the solubility was indeed pH-dependent.
Mandatory Visualization: Troubleshooting Workflow
The following diagram outlines the logical progression for troubleshooting solubility issues.
Sources
managing exothermic reactions in "1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone" synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to the management of exothermic reactions during this synthesis. As Senior Application Scientists, we have compiled this information to ensure both the success and safety of your experiments.
Introduction: The Challenge of Exothermic Control
The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically involves a Friedel-Crafts acylation or a related rearrangement reaction. These reactions are notoriously exothermic, and the presence of the trifluoromethoxy group can influence the reactivity and thermal profile of the molecule. Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway. This can result in side reactions, product degradation, and, most critically, a serious safety hazard in the laboratory.[1][2] This guide will provide you with the knowledge and tools to manage these risks effectively.
Visualizing the Synthetic Pathway
A common and effective route to synthesize this compound involves a two-step process:
-
N-Acetylation of 3-(trifluoromethoxy)aniline: This step protects the reactive amino group, preventing unwanted side reactions during the subsequent acylation.
-
Friedel-Crafts Acylation/Fries Rearrangement: The N-acetylated intermediate is then subjected to acylation conditions to introduce the acetyl group onto the aromatic ring. This is the primary exothermic step.
-
Deprotection: The final step involves the removal of the acetyl protecting group to yield the desired product.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 13C NMR Characterization of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone
For researchers and professionals in drug development, precise molecular characterization is non-negotiable. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic signature of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone , a compound of interest in medicinal chemistry and materials science. We will dissect its unique spectral features, compare them with structurally similar alternatives, and provide a robust experimental protocol to ensure data integrity and reproducibility.
The Significance of 13C NMR in Structural Elucidation
13C NMR spectroscopy is a cornerstone technique for determining the carbon framework of organic molecules. Each unique carbon atom in a molecule produces a distinct signal, or resonance, in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment, providing invaluable information about functional groups, connectivity, and even subtle stereochemical differences.[1][2][3]
For a molecule like this compound, with its array of electron-donating and electron-withdrawing substituents on an aromatic ring, 13C NMR serves as a powerful tool for unambiguous identification and purity assessment.
Deconstructing the 13C NMR Spectrum of this compound
While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict and interpret its 13C NMR spectrum based on established principles of chemical shifts and data from analogous compounds.[4][5][6] The structure and predicted chemical shift ranges are detailed below.
Figure 1: Structure and Predicted 13C NMR Chemical Shifts for this compound.
Rationale for Predicted Chemical Shifts:
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically in the 195-205 ppm range.[2]
-
Aromatic Carbons:
-
C-NH2: The amino group is a strong electron-donating group, causing a significant upfield shift (shielding) of the carbon it is attached to. However, in the ortho position to the acetyl group, its deshielding effect will be somewhat moderated.
-
C-OCF3: The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This will deshield the attached carbon, shifting it downfield. Furthermore, this carbon signal will appear as a quartet due to coupling with the three fluorine atoms (J(C-F) ~ 2-5 Hz).
-
C-CO: The carbon ipso to the acetyl group will be deshielded by the electron-withdrawing nature of the carbonyl group.
-
Aromatic CH: The remaining aromatic protons will appear in the typical aromatic region of 110-135 ppm. Their precise shifts will be influenced by the combined electronic effects of the amino, trifluoromethoxy, and acetyl substituents.
-
-
Trifluoromethoxy Carbon (-OCF3): The carbon of the trifluoromethoxy group will exhibit a very large one-bond coupling to the three fluorine atoms, resulting in a distinct quartet with a coupling constant (J(C-F)) of approximately 250-260 Hz.[7] The chemical shift will be around 120 ppm.
-
Methyl Carbon (-CH3): The methyl carbon of the acetyl group will be found in the upfield region of the spectrum, typically between 25 and 30 ppm.
Comparative Analysis with Structurally Related Compounds
To provide a clearer context for the predicted spectrum, let's compare it with the known 13C NMR data of three alternative compounds: Acetophenone, 4-Aminoacetophenone, and 1-(4-(Trifluoromethoxy)phenyl)ethanone.
| Compound | Carbonyl (C=O) | Aromatic (C-X) | Aromatic (CH) | Methyl (CH3) | Reference |
| Acetophenone | ~198.1 | 137.1 (C-CO) | 128.3, 128.6, 133.1 | 26.6 | [8][9] |
| 4-Aminoacetophenone | ~196.6 | 151.3 (C-NH2), 130.6 (C-CO) | 113.8, 129.5 | 26.1 | [10] |
| 1-(4-(Trifluoromethoxy)phenyl)ethanone | ~196.8 | 152.6 (C-OCF3, q), 136.1 (C-CO) | 120.6 (q), 130.3 | 26.5 | [11] |
| This compound (Predicted) | ~195-205 | ~145-155 (C-NH2), ~140-150 (C-OCF3, q), ~115-125 (C-CO) | ~110-135 | ~25-30 | N/A |
Table 1: Comparison of 13C NMR Chemical Shifts (ppm) for this compound and Related Compounds.
This comparison highlights the predictable influence of the amino and trifluoromethoxy groups on the chemical shifts of the aromatic carbons. The strong electron-donating effect of the amino group in 4-aminoacetophenone shifts the C-NH2 and ortho/para carbons upfield compared to acetophenone. Conversely, the electron-withdrawing trifluoromethoxy group in 1-(4-(trifluoromethoxy)phenyl)ethanone shifts the C-OCF3 and other aromatic carbons downfield. In our target molecule, the interplay of these opposing electronic effects will result in a unique and diagnostic 13C NMR spectrum.
Self-Validating Experimental Protocol for 13C NMR Acquisition
To ensure the acquisition of high-quality, reliable 13C NMR data, the following protocol should be followed. This protocol is designed to be self-validating by including necessary calibration and referencing steps.
Figure 2: Standard Workflow for 13C NMR Data Acquisition and Processing.
Detailed Methodological Steps:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of "this compound".
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3; or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound.
-
Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters for a 13C NMR experiment. A standard proton-decoupled 13C experiment is typically sufficient. Key parameters to consider include:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5-10 times the longest T1) is necessary.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
-
Initiate the data acquisition.
-
-
Data Processing and Analysis:
-
Once the acquisition is complete, the raw data (Free Induction Decay, FID) is processed.
-
Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.
-
Phase correct the spectrum to ensure all peaks have the correct absorptive shape.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
Analyze the spectrum, assigning each peak to a specific carbon atom in the molecule based on its chemical shift, intensity, and, if applicable, coupling patterns.
-
Conclusion
The 13C NMR characterization of "this compound" provides a definitive fingerprint of its carbon skeleton. By understanding the influence of its distinct functional groups on the 13C chemical shifts and by comparing it to structurally related analogs, researchers can confidently identify this molecule and assess its purity. The provided experimental protocol offers a robust framework for acquiring high-quality, reproducible data, which is paramount for advancing drug discovery and development programs.
References
-
ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... Retrieved from [Link]
-
SpectraBase. (n.d.). Ethanone, 1,2-bis(4-methoxyphenyl)-2-(triphenylphosphoranylidene)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetophenone. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Huang, J., et al. (n.d.). Silver-Catalyzed Geminal Aminofluorination of Diazoketones with Anilines and N-Fluorobenzenesulphonimide - Supporting Information. Retrieved from [Link]
-
ACS Publications. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) 1-(2-Amino-4,5-dimethylphenyl)ethanone. Retrieved from [Link]
-
University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]
-
ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone. Retrieved from [Link]
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A Comparative Guide to the Purity Analysis of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. The subject of this guide, 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone , is a key building block in the synthesis of advanced pharmaceutical agents. Its molecular structure, featuring an aromatic amine, a ketone, and a trifluoromethoxy group, makes it a versatile synthon. However, these same functional groups can give rise to a range of impurities during synthesis—from unreacted starting materials to regioisomers and degradation products.
The presence of such impurities can have profound consequences, potentially leading to downstream reaction failures, the formation of toxic byproducts, or altered pharmacological profiles in the final active pharmaceutical ingredient (API). Consequently, a robust, accurate, and reliable analytical method for purity determination is indispensable. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, quantitative accuracy, and sensitivity.[1]
This guide provides an in-depth exploration of a scientifically designed HPLC method for the purity analysis of this compound. We will dissect the rationale behind each methodological choice, compare it with viable alternatives, and provide the foundational data and protocols necessary for researchers, scientists, and drug development professionals to implement and validate this critical quality control assay.
Foundational Strategy: Designing the Primary HPLC Method
The development of a robust HPLC method is a process of systematic, science-driven choices tailored to the analyte's specific physicochemical properties.
Analyte Characterization
This compound possesses three key structural features that dictate its chromatographic behavior:
-
Aromatic Ketone System: This chromophore is an excellent candidate for UV detection. Substituted acetophenones typically exhibit strong absorbance in the 240-280 nm range.[2][3][4]
-
Basic Amino Group (-NH2): The primary amine has a pKa (estimated) of approximately 3-4. At a pH below its pKa, the amine will be protonated (-NH3+), increasing its polarity and water solubility. Operating with a controlled, acidic mobile phase is crucial to ensure consistent ionization and prevent poor peak shape (tailing) that can arise from interactions with residual silanols on the stationary phase.
-
Trifluoromethoxy Group (-OCF3): This group is highly lipophilic (fat-loving) and significantly increases the non-polar character of the molecule, promoting strong retention in reversed-phase HPLC.[5]
The Primary Method: Rationale and Parameters
Based on the analyte's properties, a reversed-phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. Our compound, with its significant non-polar character, will be well-retained and can be eluted by increasing the organic solvent concentration in the mobile phase.
Method Parameters Justification:
-
Column Selection: C18 (Octadecylsilane), 4.6 x 150 mm, 3.5 µm.
-
Causality: A C18 column is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for non-polar to moderately polar compounds. The trifluoromethoxy group and the phenyl ring will interact strongly with the C18 alkyl chains. A 150 mm length provides a good balance of resolution and analysis time, while the 3.5 µm particle size offers higher efficiency than older 5 µm columns without requiring the ultra-high pressures of sub-2 µm systems.[6]
-
-
Mobile Phase: Gradient Elution with Acetonitrile and 0.1% Formic Acid in Water.
-
Causality: A gradient is essential for purity analysis. It ensures that early-eluting, polar impurities (like starting materials) are well-resolved, while strongly retained, non-polar impurities (like dimers or byproducts) are eluted within a reasonable time.
-
Solvent A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7). This low pH ensures the basic amino group is fully protonated, leading to a single ionic species and sharp, symmetrical peaks. Formic acid is also volatile, making it compatible with mass spectrometry (LC-MS) if impurity identification is needed.[7]
-
Solvent B (Organic): Acetonitrile. Acetonitrile is chosen over methanol as it generally provides lower viscosity (leading to lower backpressure) and better UV transparency.
-
-
-
Detection: UV Absorbance at 245 nm.
-
Causality: Based on the UV spectra of similar substituted acetophenones, 245 nm is selected as a wavelength that provides a strong signal for the main analyte while also being suitable for detecting a wide range of aromatic impurities.[4] A Photo Diode Array (PDA) detector is highly recommended during method development to confirm peak purity and identify the optimal wavelength for all relevant components.
-
-
Flow Rate & Temperature:
-
Causality: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. A column temperature of 30 °C ensures stable retention times and reduces mobile phase viscosity, improving efficiency.
-
Comparative Analysis: HPLC vs. UPLC
While the proposed HPLC method is robust and widely applicable, technological advancements offer alternatives. The most significant is Ultra-Performance Liquid Chromatography (UPLC).
| Feature | Optimized HPLC Method | UPLC Alternative | Scientific Rationale for Difference |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 2.1 x 50 mm, 1.7 µm | UPLC uses sub-2 µm particles, which dramatically increases efficiency but requires shorter columns to manage the high backpressure. |
| System Pressure | ~1,500 - 2,500 psi | ~8,000 - 12,000 psi | Smaller particles create significantly more resistance to flow, necessitating specialized pumps capable of handling pressures up to 15,000 psi or more.[6] |
| Illustrative Run Time | 20 minutes | 5 minutes | The higher efficiency of the shorter UPLC column allows for much faster gradients and flow rates (relative to column volume), drastically reducing analysis time.[7] |
| Illustrative Resolution | Good (Rs > 2.0 for critical pair) | Excellent (Rs > 3.5 for critical pair) | The higher plate count (efficiency) of UPLC columns leads to narrower peaks and improved separation between closely eluting impurities.[8] |
| Solvent Consumption | ~20 mL per run | ~3 mL per run | Shorter run times and lower flow rates (typical for 2.1 mm ID columns) result in a significant reduction in solvent use, leading to cost savings and a greener method.[8] |
| Sensitivity | Standard | High | The narrower peaks produced by UPLC result in a greater peak height for the same mass of analyte, leading to lower detection limits.[7] |
Conclusion of Comparison: UPLC offers substantial advantages in speed, resolution, and sensitivity, making it the superior choice for high-throughput screening or when analyzing trace-level impurities.[8] However, HPLC remains a robust and more accessible technique, perfectly suitable for routine quality control where the highest throughput is not the primary concern. The choice depends on the laboratory's specific needs, sample load, and available instrumentation.
Experimental Protocols & Workflow
Detailed HPLC Protocol (Primary Method)
-
System Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A / 5% B) at 1.0 mL/min until a stable baseline is achieved.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to obtain a stock solution of 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the test sample in the same manner as the standard to achieve a nominal concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 12.0 5 95 15.0 5 95 15.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30 °C
-
Injection Vol: 10 µL
-
Detector: UV at 245 nm
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Analytical Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Method Validation: Ensuring Trustworthiness and Reliability
A core principle of scientific integrity is that every protocol must be a self-validating system. The described HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to prove it is fit for its intended purpose.[9]
Key Validation Parameters for a Purity Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by running blank samples, known impurities, and subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to prove that degradation products do not co-elute with the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of test results to the true value. This is often determined by spiking a sample with known amounts of the analyte (recovery study).
-
Precision (Repeatability & Intermediate Precision): The precision of the method under the same operating conditions over a short interval (repeatability) and within-laboratory variations on different days, with different analysts, or on different equipment (intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. This is critical for quantifying impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Adherence to these validation principles, as defined by regulatory bodies like the FDA and EMA, ensures that the data generated are trustworthy and can be confidently used for quality control and regulatory submissions.[4]
Conclusion
The purity of this compound is a critical attribute that directly impacts the quality and safety of subsequent pharmaceutical products. The reversed-phase HPLC method detailed in this guide provides a robust, reliable, and scientifically sound approach for its determination. The choice of a C18 column with an acidic acetonitrile/water gradient and UV detection is grounded in the fundamental physicochemical properties of the analyte.
While UPLC presents a faster and more sensitive alternative for high-throughput environments, the validated HPLC method remains the gold standard for routine quality control, offering an excellent balance of performance, accessibility, and reliability. By following the outlined protocol and adhering to the principles of method validation described in ICH and USP guidelines, researchers can ensure the integrity of their analytical results and the quality of this vital pharmaceutical intermediate.[9][10]
References
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Available at: [Link]
-
ResearchGate. (2025). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Available at: [Link]
-
ACS Publications. (n.d.). Ultraviolet Spectra of Substituted Acetophenones and Benzoic Acids. Available at: [Link]
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Available at: [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
Sci-Hub. (1969). The ultraviolet absorption spectra of some alkoxy-derivatives of acetophenone. Available at: [Link]
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MDPI. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
National Institutes of Health (NIH). (2018). A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. Available at: [Link]
-
PubChem. (n.d.). 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. Available at: [Link]
-
National Institutes of Health (NIH). (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available at: [Link]
-
Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Available at: [Link]
-
PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum. Available at: [Link]
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A Comparative Guide to the Reactivity of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone and its Trifluoromethyl Analog
Introduction
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties are particularly prominent, valued for their ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth comparison of the reactivity of two key building blocks: 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone and its analog, 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone . Understanding the nuanced differences in their chemical behavior is paramount for researchers aiming to fine-tune synthetic routes and optimize the properties of lead compounds.
This guide will delve into the electronic properties of the -OCF3 and -CF3 groups, providing a theoretical framework for their differential reactivity. We will then present detailed, side-by-side experimental protocols for key transformations, enabling researchers to empirically validate these principles.
Electronic Properties: A Tale of Two Substituents
The reactivity of an aromatic amine is intrinsically linked to the electron density of both the amino group and the aromatic ring. The -OCF3 and -CF3 groups, while both electron-withdrawing, exert their influence through a combination of inductive and resonance effects, leading to distinct electronic landscapes in their respective parent molecules.
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group primarily through a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms.[2] This effect significantly reduces the electron density of the aromatic ring and the basicity of the amino group.
The trifluoromethoxy (-OCF3) group also exhibits a strong -I effect. However, the presence of the oxygen atom introduces the possibility of a positive resonance effect (+R), where the oxygen lone pairs can donate electron density to the aromatic ring. While the electron-withdrawing nature of the CF3 group diminishes the oxygen's ability to donate, this +R effect still plays a crucial role in differentiating it from the purely inductive withdrawal of the -CF3 group.[2]
The interplay of these effects can be quantified using Hammett constants (σ) , which are a measure of the electronic influence of a substituent on a reaction center.
| Substituent | σ_m | σ_p | Dominant Effect |
| -CF3 | 0.43 | 0.54 | Strong -I |
| -OCF3 | 0.35 | 0.35 | Strong -I, weak +R |
Data sourced from various chemical literature.[2][3]
As the table indicates, the -CF3 group is a stronger electron-withdrawing group in the para position compared to the -OCF3 group. This difference in electron-withdrawing strength is expected to manifest in the relative reactivity of the two title compounds in various chemical transformations.
Comparative Reactivity in Key Transformations
The differences in the electronic properties of the -OCF3 and -CF3 substituted anilines are predicted to influence their reactivity in several key reactions relevant to drug development, most notably in acylation of the amino group and nucleophilic aromatic substitution at other positions on the ring.
N-Acylation: A Probe of Nucleophilicity
The acylation of the amino group is a fundamental transformation in the synthesis of a vast array of pharmaceutical compounds. The rate of this reaction is directly proportional to the nucleophilicity of the amino group. A more electron-rich amino group will be a stronger nucleophile and will react more readily with an acylating agent.
Given that the -CF3 group is a more powerful electron-withdrawing substituent than the -OCF3 group, it is anticipated that This compound will undergo N-acylation at a faster rate than its -CF3 analog . The lesser deactivation of the amino group by the -OCF3 substituent should render it more nucleophilic.
Sources
A Researcher's Guide to the Spectroscopic Differentiation of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone Isomers
Abstract
In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of synthetic intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Molecules like 1-(2-amino-4-(trifluoromethoxy)phenyl)ethanone are valuable scaffolds, incorporating the pharmacologically significant trifluoromethoxy group, known to enhance metabolic stability and lipophilicity.[1][2][3] However, synthetic routes can often yield a mixture of positional isomers, which possess the same mass but can exhibit vastly different biological activities and toxicological profiles.[4][5] This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to unambiguously differentiate the title compound from its positional isomers. We will delve into the causality behind experimental choices, present detailed analytical protocols, and offer predictive data to guide researchers in their structural elucidation efforts.
The Imperative of Isomer Purity in Drug Development
The journey from a promising molecular scaffold to a clinical candidate is paved with rigorous analytical checkpoints. Positional isomers, molecules with identical formulas but different substituent arrangements on an aromatic ring, present a critical challenge. Even a minor shift in a functional group's position can drastically alter a molecule's interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile.[5] Consequently, regulatory bodies like the FDA and EMA mandate exacting characterization of any new chemical entity.[4] Spectroscopic methods are the primary tools for navigating this challenge, offering a detailed view into the molecular architecture.[6] This guide will use three representative isomers to illustrate the power of a multi-pronged spectroscopic approach:
-
Isomer A (Target): this compound
-
Isomer B (Comparative): 1-(3-Amino-4-(trifluoromethoxy)phenyl)ethanone
-
Isomer C (Comparative): 1-(4-Amino-2-(trifluoromethoxy)phenyl)ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is unparalleled in its ability to map the precise connectivity of atoms in a molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift) and its interaction with neighboring nuclei (spin-spin coupling), providing a unique fingerprint for each isomer.
Expertise in Action: Why NMR Excels
The predictive power of NMR lies in understanding substituent effects. On a benzene ring:
-
Amino (-NH₂): A powerful electron-donating group that strongly shields ortho and para positions, shifting their proton and carbon signals to a lower chemical shift (upfield).
-
Acetyl (-COCH₃): An electron-withdrawing group that deshields aromatic protons, particularly those ortho to it, shifting them downfield.
-
Trifluoromethoxy (-OCF₃): An electron-withdrawing and highly lipophilic group.[2] Its fluorine atoms provide an additional, highly sensitive NMR handle (¹⁹F NMR).
The interplay of these effects creates a distinct spectral pattern for each isomer.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
This protocol ensures high-quality, reproducible data for structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified analyte into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for general screening, while DMSO-d₆ is excellent for resolving exchangeable protons like those on the amino group.
-
Add a minimal amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm for ¹H and ¹³C NMR), for accurate chemical shift referencing.
-
Vortex the vial until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving complex aromatic multiplets.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum. Due to the wide chemical shift range of fluorine, ensure the spectral width is adequate to capture the -OCF₃ signal.[7]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Comparative Data Analysis
The true power of NMR is in direct comparison. The following table summarizes the predicted key distinguishing features based on established chemical principles.
| Isomer | Spectroscopic Technique | Predicted Key Differentiating Features |
| A: this compound | ¹H NMR | Three distinct aromatic protons. Expect one proton significantly upfield (H-3, ortho to -NH₂) and coupled to H-5. H-5 will be a doublet of doublets, and H-6 will be a doublet. |
| ¹⁹F NMR | A single resonance for the -OCF₃ group. Its precise chemical shift is the baseline for comparison. | |
| B: 1-(3-Amino-4-(trifluoromethoxy)phenyl)ethanone | ¹H NMR | Three distinct aromatic protons. Expect a different splitting pattern. H-2 will likely be the most deshielded aromatic proton (ortho to the acetyl group). H-5 and H-6 will show coupling to each other. |
| ¹⁹F NMR | The chemical shift of the -OCF₃ signal will be subtly different from Isomer A due to the change in the meta substituent from -NH₂ to -H. | |
| C: 1-(4-Amino-2-(trifluoromethoxy)phenyl)ethanone | ¹H NMR | Three distinct aromatic protons. The proton at H-3, situated between two electron-withdrawing groups (-COCH₃ and -OCF₃), is expected to be significantly downfield. The protons at H-5 and H-6 will be shifted upfield due to the para and ortho -NH₂ group, respectively. |
| ¹⁹F NMR | The chemical shift will differ from both A and B. The proximity to the acetyl group in Isomer C versus the amino group in Isomer A will create a distinct electronic environment. |
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
While NMR maps the atomic skeleton, IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups and, crucially, to infer the aromatic substitution pattern.
Expertise in Action: Why IR is Informative
Every functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. For our isomers, the key absorptions will be from the N-H bonds of the amine, the C=O of the ketone, and the C-O/C-F bonds of the trifluoromethoxy group. However, the most diagnostic information for differentiating these positional isomers comes from the C-H "out-of-plane" (oop) bending region (900–675 cm⁻¹). The pattern of bands in this region is highly characteristic of the number and position of substituents on the benzene ring.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR has largely replaced traditional salt plate methods for solid samples due to its simplicity and minimal sample preparation.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum.
Comparative Data Analysis
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Isomer Differentiation |
| N-H Stretch (Amine) | 3500 - 3300 (two bands) | Presence confirms the amino group in all isomers. Minor shifts may occur due to differences in hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the aromatic ring.[8] |
| C=O Stretch (Ketone) | ~1680 | Confirms the acetyl group. The exact position is sensitive to conjugation and electronic effects of adjacent groups. |
| Aromatic C=C Stretch | 1600 - 1450 | A series of bands confirming the aromatic core. |
| C-O / C-F Stretches | 1300 - 1000 | Strong, complex bands characteristic of the -OCF₃ group. |
| C-H Out-of-Plane Bending | 900 - 675 | Highly Diagnostic. The pattern of bands in this region will be unique for the 1,2,4- (Isomer A), 1,3,4- (Isomer B), and 1,2,4- (Isomer C) substitution patterns. This region provides the most direct IR evidence for isomer identification. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the definitive molecular weight of a compound. While it cannot distinguish between isomers on its own, as they have identical masses, its fragmentation patterns can provide crucial corroborating evidence.[4]
Expertise in Action: Fragmentation as a Clue
In an electron ionization (EI) mass spectrometer, molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a plot of fragment mass-to-charge ratio (m/z) versus relative abundance. The fragmentation pathways are governed by the stability of the resulting carbocations and neutral losses, which are influenced by the substituent positions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal platform for this analysis, as the gas chromatography step can potentially separate the isomers before they enter the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a suitable capillary column (e.g., a DB-5ms) and a temperature program that ramps from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to separate compounds based on their boiling points and column interactions. Isomers may have slightly different retention times.
-
-
MS Analysis:
-
The column effluent is directed into an EI source (typically at 70 eV).
-
The resulting ions are separated by a mass analyzer (e.g., a quadrupole).
-
A mass spectrum is recorded for each GC peak.
-
Comparative Data Analysis
All isomers will exhibit the same molecular ion peak (M⁺) at m/z = 221.16. The differentiation lies in the relative abundance of the fragment ions.
| Key Fragment Ion | m/z | Formation | Significance for Isomer Differentiation |
| [M]⁺ | 221 | Molecular Ion | Confirms molecular formula (C₉H₈F₃NO₂). Will be identical for all isomers. |
| [M - CH₃]⁺ | 206 | Loss of a methyl radical from the acetyl group. | A common and likely intense peak for all isomers.[9][10] |
| [M - COCH₃]⁺ | 178 | Loss of the acetyl group. | The stability of this resulting aminotrifluoromethoxy-phenyl cation will vary based on the substituent positions, potentially leading to differences in fragment intensity. |
| Further Fragments | Various | Loss of CO, HCN, F, etc. | The fragmentation cascade will be influenced by the initial structure. For example, "ortho effects" between adjacent substituents in Isomers A and C could lead to unique fragmentation pathways not seen in Isomer B. |
Visualizing the Analytical Workflow
Caption: Integrated workflow for isomer identification.
Conclusion
The differentiation of positional isomers such as those of this compound is a non-trivial but essential task in modern chemical and pharmaceutical research. No single technique provides a complete picture. A comprehensive approach, leveraging the strengths of multiple spectroscopic methods, is paramount. NMR spectroscopy serves as the primary tool for definitive structure elucidation by mapping atomic connectivity. IR spectroscopy offers rapid confirmation of functional groups and, critically, the aromatic substitution pattern. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through its fragmentation patterns. By integrating the data from these self-validating systems, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity and quality of their work.
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ResearchGate. (2025). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Available at: [Link]
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National Center for Biotechnology Information. 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information. (2012). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. PMC. Available at: [Link]
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A Comparative Guide to the Metabolic Stability of Novel Compounds Derived from 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone
In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its journey from a promising lead to a viable clinical candidate.[1][2] A compound that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, necessitating higher or more frequent dosing, which in turn can lead to off-target effects and toxicity. This guide provides an in-depth comparative analysis of the metabolic stability of a series of hypothetical compounds derived from the versatile scaffold, "1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone."
The strategic inclusion of the trifluoromethoxy (-OCF3) group on this phenyl ring is a deliberate design choice aimed at enhancing metabolic robustness.[3][4] This guide will delve into the mechanistic underpinnings of this stability, present a comparative analysis of structural analogues, and provide detailed, field-proven protocols for assessing metabolic stability in your own research.
The Trifluoromethoxy Advantage: Engineering Metabolic Resilience
The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for several reasons.[5][6] It significantly enhances metabolic stability compared to its non-fluorinated methoxy counterpart.[7] The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.[5][8][9][10] Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group can deactivate the aromatic ring to oxidative metabolism.[7][11]
This guide will explore how modifications to other parts of the "this compound" scaffold impact the overall metabolic stability, providing a framework for rational drug design.
Comparative Metabolic Stability of "this compound" Derivatives
To illustrate the structure-stability relationships, we will consider a series of hypothetical derivatives of our core scaffold. The following table summarizes their in vitro metabolic stability in human liver microsomes (HLM). The key parameters are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower clearance are indicative of greater metabolic stability.
| Compound ID | Structure | Modification from Core Scaffold | t½ (min) | CLint (µL/min/mg protein) | Expected Metabolic Liability |
| CORE-001 | Parent Compound | 45 | 30.8 | Moderate | |
| ALT-002 | N-Acetylation of the aniline | >60 | <23.1 | Low (Amide bond is generally stable) | |
| ALT-003 | Addition of a para-methoxy group to a new phenyl ring | 25 | 55.4 | High (O-demethylation is a common metabolic pathway)[12] | |
| ALT-004 | Bioisosteric replacement of a phenyl ring with a pyridine ring | 55 | 25.2 | Low to Moderate (Nitrogen may alter metabolism) | |
| ALT-005 | Introduction of a metabolically labile ester group | 15 | 92.4 | Very High (Ester hydrolysis is a rapid clearance mechanism) |
Note: The structures and data presented in this table are hypothetical and for illustrative purposes to demonstrate the principles of metabolic stability.
Analysis of Structure-Stability Relationships:
-
CORE-001 (Parent Compound): The core scaffold exhibits moderate stability, with the trifluoromethoxy group providing a good level of inherent robustness.
-
ALT-002 (N-Acetylation): The conversion of the primary amine to an amide in ALT-002 is a classic strategy to block a potential site of metabolism (e.g., N-dealkylation or oxidation). Amides are generally more metabolically stable than amines, leading to a significant increase in half-life and a corresponding decrease in clearance.
-
ALT-003 (Para-methoxy Addition): The introduction of a methoxy group on an appended phenyl ring in ALT-003 creates a new metabolic "soft spot." O-demethylation is a very common and rapid metabolic transformation mediated by CYP450 enzymes.[12] This is reflected in the significantly shorter half-life and higher clearance compared to the parent compound.
-
ALT-004 (Pyridine Analogue): The replacement of a phenyl ring with a pyridine ring is a common bioisosteric modification.[13] The nitrogen atom in the pyridine ring can alter the electronic properties and binding to metabolic enzymes, in this case leading to a modest improvement in stability.
-
ALT-005 (Ester Introduction): The addition of an ester moiety in ALT-005 introduces a group that is highly susceptible to hydrolysis by esterase enzymes, which are abundant in the liver and plasma. This leads to very rapid clearance and a short half-life, highlighting the importance of avoiding such labile functional groups when designing for metabolic stability.
Experimental Protocols for Assessing Metabolic Stability
A cornerstone of trustworthy and reproducible research is a well-defined and validated experimental protocol. Below are detailed methodologies for two of the most common in vitro assays for determining metabolic stability: the liver microsomal stability assay and the S9 fraction stability assay.[14][15]
Human Liver Microsomal Stability Assay
This assay is a primary screen to evaluate Phase I metabolic stability, particularly metabolism mediated by CYP450 enzymes.[16][17][18]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Step-by-Step Protocol:
-
Preparation: Thaw the human liver microsomes on ice. Prepare the working solutions of the test compounds and positive controls by diluting the stock solutions in buffer to the desired concentration. The final DMSO concentration in the incubation should be less than 0.5%.[19]
-
Pre-incubation: In a 96-well plate, add the phosphate buffer, the microsomal solution, and the test compound or control. Pre-incubate this mixture for 5 minutes at 37°C with gentle shaking.[16]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[16][19]
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard to the respective wells.[17][19] The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.[17][19]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) can be determined from the slope of the linear regression.[20] The intrinsic clearance (CLint) is then calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration)[20]
S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, thus providing a broader assessment of both Phase I and Phase II metabolism.[16][21]
Materials:
-
Same as for the microsomal assay, with the following additions:
-
Liver S9 fraction instead of microsomes
-
Cofactors for Phase II enzymes, such as UDPGA (for glucuronidation) and PAPS (for sulfation), can be included.[21]
Protocol:
The protocol is very similar to the microsomal stability assay. The key differences are:
-
The use of the S9 fraction at an appropriate protein concentration (e.g., 1 mg/mL).[21]
-
The inclusion of a broader range of cofactors (NADPH for Phase I, and optionally UDPGA and PAPS for Phase II) to assess a wider array of metabolic pathways.[21][22]
The reaction is initiated with the cofactor mix, and the subsequent steps of sampling, quenching, and analysis are the same as for the microsomal assay.[21]
Visualizing the Experimental Workflow and Metabolic Pathways
To further clarify the experimental process and the potential metabolic fate of these compounds, the following diagrams are provided.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caption: Potential Metabolic Pathways.
Conclusion
The metabolic stability of compounds derived from "this compound" can be rationally modulated through careful structural modifications. The inherent stability conferred by the trifluoromethoxy group provides a solid foundation for building drug-like molecules. By avoiding known metabolic liabilities such as esters and unprotected electron-rich aromatic rings, and by protecting potential metabolic hotspots like primary amines, researchers can significantly enhance the metabolic half-life and reduce the intrinsic clearance of their compounds.
The experimental protocols and workflows provided in this guide offer a robust framework for obtaining reliable and reproducible metabolic stability data. This data is essential for making informed decisions in the iterative process of drug design and for selecting the most promising candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
